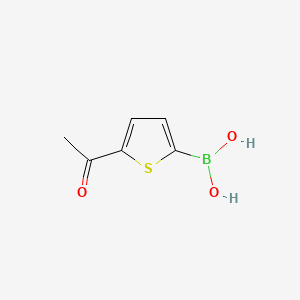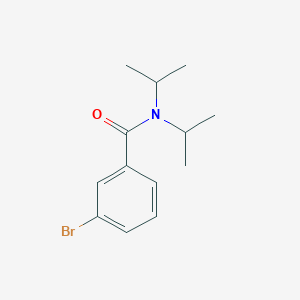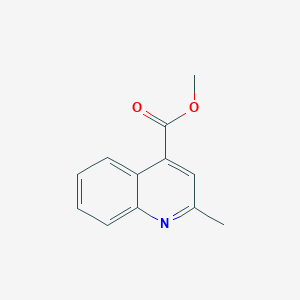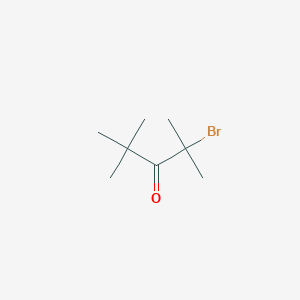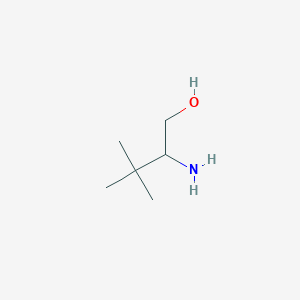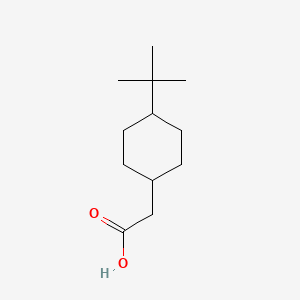
4-Tert-butyl-6-chloropyrimidine
Vue d'ensemble
Description
4-Tert-butyl-6-chloropyrimidine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature the tert-butyl group and pyrimidine derivatives, which can offer insights into the chemical behavior and properties of similar compounds. For instance, the electrochemical oxidation of 4-tert-butylcatechol has been studied, leading to the formation of pyrimidine derivatives through a Michael addition reaction . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its characterization through various spectroscopic methods and X-ray crystallography has been reported .
Synthesis Analysis
The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . This suggests that the synthesis of 4-tert-butyl-6-chloropyrimidine could potentially involve similar starting materials and processes, such as the use of tert-butyl groups and the formation of pyrimidine rings through reactions with appropriate precursors.
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . These findings can be extrapolated to suggest that 4-tert-butyl-6-chloropyrimidine may also exhibit specific structural features, such as intramolecular interactions, that could influence its stability and reactivity.
Chemical Reactions Analysis
The electrochemical study mentioned in the first paper indicates that the quinone derived from 4-tert-butylcatechol participates in a Michael addition reaction with barbituric acid derivatives to form pyrimidine derivatives . This implies that 4-tert-butyl-6-chloropyrimidine could also engage in similar chemical reactions, particularly those involving nucleophilic addition to the pyrimidine ring.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-tert-butyl-6-chloropyrimidine are not directly reported in the provided papers, the characterization of related compounds using FTIR, 1H, and 13C NMR spectroscopy provides a basis for understanding the potential properties of 4-tert-butyl-6-chloropyrimidine . The presence of tert-butyl and chloro groups is likely to influence the compound's solubility, boiling point, and reactivity, which could be inferred from the data on similar structures.
Applications De Recherche Scientifique
Stannylation and Cross-Coupling Reactions
4-Tert-butyl-6-chloropyrimidine has been utilized in stannylation reactions, where the stannylated pyrimidines form new carbon-carbon bonds through Pd(II)-catalyzed cross-couplings. This process is significant in organic synthesis for creating complex molecules (Majeed, Antonsen, Benneche, & Undheim, 1989).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including 4-tert-butyl-6-chloropyrimidine derivatives, has been synthesized as ligands of the histamine H4 receptor. These compounds are investigated for their potential in treating inflammatory and pain-related conditions (Altenbach et al., 2008).
Interaction with Glycine Esters
4-Tert-butyl-6-chloropyrimidine has been studied for its interaction with glycine esters. This research is focused on synthesizing new derivatives that could be potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Gel Formation and Mechanofluorochromic Dyes
Research has shown that pyrimidine-containing β-iminoenolates and their difluoroboron complexes, involving tert-butyl groups, can self-assemble into organogels. These materials have potential applications in sensing and soft material design (Mi et al., 2018).
Spin-Labeled Ribonucleosides
4-Tert-butyl-6-chloropyrimidine derivatives have been explored in the molecular design of spin-labeled ribonucleosides. These compounds are significant in studying the stability and behavior of radicals in nucleobases (Aso et al., 2001).
Low Dielectric Constant Materials
Novel polyimides containing tert-butyl side groups, synthesized from compounds including 4-tert-butyl-6-chloropyrimidine derivatives, exhibit low dielectric constants and high organosolubility, making them suitable for electronic applications (Chern & Tsai, 2008).
Spin Interaction in Zinc Complexes
4-Tert-butyl-6-chloropyrimidine derivatives have been studied for their role in spin interaction in zinc complexes. This research contributes to understanding magnetic materials and their properties (Orio et al., 2010).
Organosoluble and Light-Colored Polyimides
4-Tert-butyl-6-chloropyrimidine derivatives are used in the synthesis of organosoluble and light-colored fluorinated polyimides, which are advantageous for applications in optics and electronics due to their physical properties (Yang, Su, & Chiang, 2006).
Hydrogen-Bonded Chains in Molecular Systems
Studies on mixtures involving 4-tert-butyl-6-chloropyrimidine have been conducted to understand the role of hydrogen-bonded chains in molecular systems, which is crucial for insights into proton conduction and other chemical processes (Brzeziński, Radziejewski, & Zundel, 1995).
Synthesis of Pyrimidines
Protocols have been developed for the synthesis of pyrimidine derivatives using 4-tert-butyl-6-chloropyrimidine, which are important in the field of pharmaceuticals and organic chemistry (Movassaghi & Hill, 2007).
High-Temperature Polyimides
4-Tert-butyl-6-chloropyrimidine derivatives are used in the creation of polyimides with high glass transition temperatures and excellent solubility, which are suitable for high-temperature applications (Chern, Twu, & Chen, 2009).
Luminescent Derivatives for Optoelectronics
Research into glassy luminescent derivatives of 2-tert-butyl-6-methyl-4H-pyran-4-one, including 4-tert-butyl-6-chloropyrimidine, has been conducted for potential applications in organic light-emitting diodes and organic lasers (Zarins et al., 2012).
Antiproliferative and Proapoptotic Agents in Cancer Research
4-Tert-butyl-6-chloropyrimidine derivatives are studied for their potential as antiproliferative and proapoptotic agents in cancer research, specifically targeting Src phosphorylation (Carraro et al., 2006).
In Vitro Studies Against Breast Cancer
Organotin(IV) complexes, including 4-tert-butyl-6-chloropyrimidine derivatives, have been synthesized and tested for their cytotoxicity against human breast adenocarcinoma, showing promise as therapeutic agents (Shpakovsky et al., 2012).
Polyimides for Advanced Material Applications
The synthesis and properties of polyimides derived from 4-tert-butyl-6-chloropyrimidine derivatives have been studied for their potential use in advanced materials due to their high strength and thermal stability (Liaw & Liaw, 1996).
Synthesis of Pyrimidine Derivatives
Studies on the synthesis of new 2-amino-4-methylcyano-5-methylsulfonylpyrimidine derivatives, involving 4-tert-butyl-6-chloropyrimidine, have been conducted, highlighting the chemical versatility and potential pharmaceutical applications of these compounds (Kim, Han, & Kim, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
4-tert-butyl-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJAKOSYYVOLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276096 | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-6-chloropyrimidine | |
CAS RN |
3435-24-3 | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-6-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

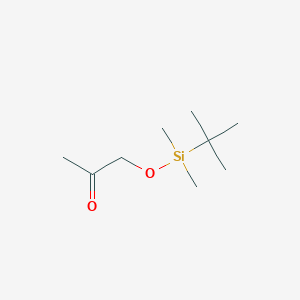
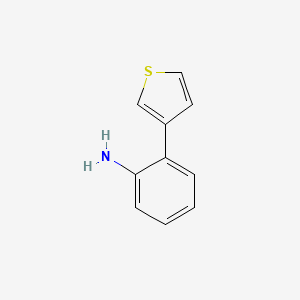
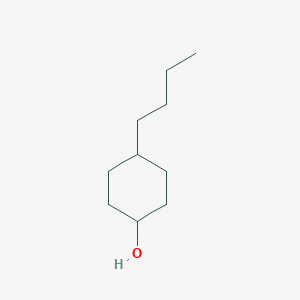
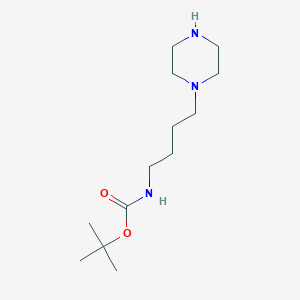
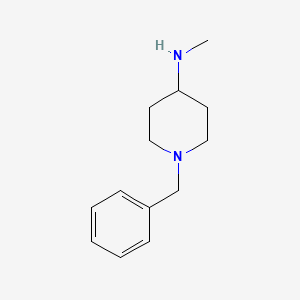
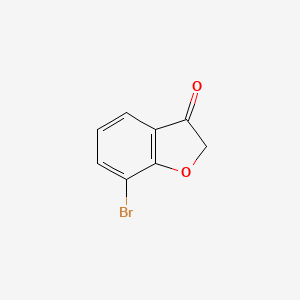
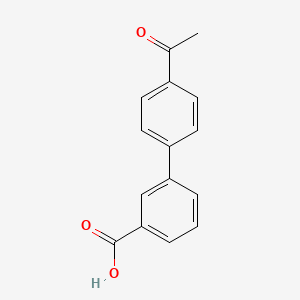
![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)
